An In-depth Technical Guide to the Physical Properties of Tert-butyl 2,2,2-trifluoroethyl carbonate
An In-depth Technical Guide to the Physical Properties of Tert-butyl 2,2,2-trifluoroethyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical properties of tert-butyl 2,2,2-trifluoroethyl carbonate, with a specific focus on its boiling point and solubility. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a framework for estimating these properties based on the analysis of structurally analogous compounds and fundamental principles of physical chemistry. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, providing a valuable resource for researchers working with this and similar novel fluorinated carbonates.
Introduction: The Significance of Fluorinated Carbonates
Organic carbonates are a versatile class of compounds with wide-ranging applications, from solvents in lithium-ion batteries to protecting groups in organic synthesis. The introduction of fluorine atoms into their molecular structure can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, unique solubility profiles, and modified reactivity. Tert-butyl 2,2,2-trifluoroethyl carbonate, the subject of this guide, is a prime example of a molecule where the interplay between a bulky tert-butyl group and a highly electronegative trifluoroethyl group is expected to result in a unique set of physical characteristics. Understanding these properties is paramount for its effective application in research and development.
This guide will navigate the current landscape of available data, provide estimations for key physical parameters, and equip the reader with the methodologies to validate these properties empirically.
Molecular Structure and its Influence on Physical Properties
The molecular structure of tert-butyl 2,2,2-trifluoroethyl carbonate is the primary determinant of its physical properties. The key structural features and their anticipated effects are:
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Carbonate Backbone: The planar carbonate group (-O-(C=O)-O-) introduces polarity to the molecule.
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Tert-butyl Group: This bulky, non-polar group ((CH₃)₃C-) is expected to decrease the boiling point due to steric hindrance, which can disrupt intermolecular packing and lower the overall London dispersion forces.
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Trifluoroethyl Group: The -CH₂CF₃ group introduces a strong dipole moment due to the high electronegativity of the fluorine atoms. This can lead to specific intermolecular interactions and influence both boiling point and solubility.
The interplay of these groups dictates the overall polarity, molecular weight, and intermolecular forces, which in turn govern the boiling point and solubility.
Boiling Point: Estimation and Comparative Analysis
Table 1: Boiling Points of Structurally Related Carbonates
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Di-tert-butyl carbonate | 218.25 | 201-203 |
| Diethyl carbonate | 118.13 | 126 |
| Bis(2,2,2-trifluoroethyl) carbonate | 226.07 | 118-119[1] |
Analysis and Estimation:
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Effect of Fluorination: Comparing diethyl carbonate to bis(2,2,2-trifluoroethyl) carbonate, which have significantly different molecular weights, the boiling point is surprisingly similar. This suggests that the increased molecular weight from fluorine substitution is counteracted by a decrease in the effectiveness of intermolecular van der Waals forces.
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Effect of the Tert-butyl Group: Di-tert-butyl carbonate has a significantly higher boiling point than diethyl carbonate, which is expected due to its much larger molecular weight.
Based on these trends, we can infer that the boiling point of tert-butyl 2,2,2-trifluoroethyl carbonate will be influenced by both the trifluoroethyl group and the tert-butyl group. Given that bis(2,2,2-trifluoroethyl) carbonate has a boiling point of 118-119 °C, the replacement of one trifluoroethyl group with a tert-butyl group is likely to result in a higher boiling point due to the increase in molecular weight and size, despite the potential for some steric hindrance. A reasonable estimation would place the boiling point in the range of 140-160 °C .
Experimental Protocol for Boiling Point Determination
For a definitive value, the boiling point should be determined experimentally using a standard method such as distillation.
Methodology: Simple Distillation
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Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place a small volume of tert-butyl 2,2,2-trifluoroethyl carbonate and a boiling chip in the round-bottom flask.
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Heating: Gently heat the flask using a heating mantle.
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Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the ambient atmospheric pressure.
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Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
Solubility Profile: Predictions and Experimental Approach
The solubility of tert-butyl 2,2,2-trifluoroethyl carbonate is expected to be dictated by the principle of "like dissolves like."
Qualitative Solubility Predictions:
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Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): The polar carbonate group suggests good solubility in these solvents.
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Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar tert-butyl group should impart some solubility in these solvents.
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Polar Protic Solvents (e.g., Water, Ethanol): The trifluoroethyl group can act as a hydrogen bond acceptor, potentially leading to some miscibility with protic solvents. However, the bulky, hydrophobic tert-butyl group will likely limit its water solubility significantly. Fluorinated compounds often exhibit unique solubility behavior, sometimes showing miscibility with both hydrocarbon and fluorinated solvents.
Table 2: Predicted Solubility of Tert-butyl 2,2,2-trifluoroethyl carbonate
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Acetone, THF, Acetonitrile | High |
| Non-Polar | Hexane, Toluene | Moderate to High |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |
| Chlorinated | Dichloromethane, Chloroform | High |
Experimental Protocol for Solubility Determination
A straightforward qualitative and quantitative solubility assessment can be performed as follows.
Methodology: Visual Assessment and Gravimetric Analysis
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Qualitative Assessment:
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To a series of small test tubes, add 1 mL of various solvents.
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Add a small, known amount (e.g., 10 mg) of tert-butyl 2,2,2-trifluoroethyl carbonate to each test tube.
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Vortex or shake the tubes and visually observe if the solid dissolves completely.
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Quantitative Assessment (Gravimetric Method):
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Prepare a saturated solution of the carbonate in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
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Carefully filter the solution to remove any undissolved solid.
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Take a known volume of the saturated solution and evaporate the solvent completely under reduced pressure.
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Weigh the remaining solid residue to determine the mass of the dissolved carbonate.
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Calculate the solubility in terms of g/L or mol/L.
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Visualization of Structure-Property Relationships
The following diagram illustrates the key molecular features of tert-butyl 2,2,2-trifluoroethyl carbonate and their influence on its physical properties.
Caption: Molecular structure-property relationships of tert-butyl 2,2,2-trifluoroethyl carbonate.
Conclusion and Future Directions
While direct experimental data for tert-butyl 2,2,2-trifluoroethyl carbonate remains elusive in the public domain, a robust estimation of its boiling point and solubility profile can be achieved through comparative analysis of structurally similar compounds. This guide provides a scientifically grounded framework for these estimations and outlines the necessary experimental protocols for their empirical validation. For researchers and drug development professionals, a thorough understanding of these fundamental physical properties is a critical first step in harnessing the potential of this and other novel fluorinated molecules. Future work should focus on the synthesis and experimental characterization of tert-butyl 2,2,2-trifluoroethyl carbonate to provide definitive data and validate the estimations presented herein.
